molecular formula C14H16N2O B2988926 6,9-dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one CAS No. 1338675-56-1

6,9-dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one

Cat. No.: B2988926
CAS No.: 1338675-56-1
M. Wt: 228.295
InChI Key: IZVHWIMGSGCCQS-UHFFFAOYSA-N
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Description

6,9-Dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one is a heterocyclic compound with a complex structure that includes nitrogen atoms within its fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one typically involves multi-step reactions starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a diketone in the presence of a catalyst can lead to the formation of the desired naphthyridine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

6,9-Dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6,9-dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways depend on the specific application and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A simpler analog with similar core structure but lacking the dimethyl substitutions.

    Quinoline: Another nitrogen-containing heterocycle with a different arrangement of atoms.

    Isoquinoline: Similar to quinoline but with a different position of the nitrogen atom.

Uniqueness

6,9-Dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-8-3-4-9(2)13-12(8)14(17)10-7-15-6-5-11(10)16-13/h3-4,15H,5-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVHWIMGSGCCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC3=C(C2=O)CNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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